1-Oxide-4-thiomorpholine acetic acid
Overview
Description
1-Oxide-4-thiomorpholine acetic acid is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol It is known for its unique structure, which includes a thiomorpholine ring with an oxide and an acetic acid group
Preparation Methods
The synthesis of 1-oxide-4-thiomorpholine acetic acid typically involves the reaction of thiomorpholine with acetic anhydride in the presence of an oxidizing agent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-Oxide-4-thiomorpholine acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The acetic acid group can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like sulfuric acid for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, esters, and amides.
Scientific Research Applications
1-Oxide-4-thiomorpholine acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-oxide-4-thiomorpholine acetic acid involves its interaction with specific molecular targets. The compound’s oxide group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Oxide-4-thiomorpholine acetic acid can be compared with similar compounds such as:
Thiomorpholine: Lacks the oxide and acetic acid groups, resulting in different chemical reactivity and biological activity.
Morpholine: Contains an oxygen atom instead of sulfur, leading to distinct chemical properties and applications.
Piperazine: Similar ring structure but with nitrogen atoms, used in different pharmaceutical applications.
The uniqueness of this compound lies in its combination of the thiomorpholine ring with an oxide and acetic acid group, which imparts specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-6(9)5-7-1-3-11(10)4-2-7;/h1-5H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVOVOQLVIYOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694572 | |
Record name | (1-Oxo-1lambda~4~,4-thiazinan-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258530-60-8 | |
Record name | (1-Oxo-1lambda~4~,4-thiazinan-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 258530-60-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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